PX-478: A Technical Guide for the Inhibition of Hypoxia-Inducible Factor-1α in Cancer Research
PX-478: A Technical Guide for the Inhibition of Hypoxia-Inducible Factor-1α in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PX-478 is a potent, orally active small molecule inhibitor of hypoxia-inducible factor-1α (HIF-1α), a master transcriptional regulator of the cellular response to hypoxia.[1] Elevated HIF-1α expression is a common feature in many human cancers and is associated with aggressive tumor growth, angiogenesis, and resistance to therapy.[2] PX-478 has demonstrated significant antitumor activity in a range of preclinical cancer models, making it a valuable tool for cancer research and a potential therapeutic agent.[3][4] This guide provides an in-depth overview of PX-478, its mechanism of action, and practical guidance for its use in both in vitro and in vivo experimental settings.
The free base of PX-478 is identified by the CAS number 685847-78-3 .[5] The more commonly used dihydrochloride salt has the CAS number 685898-44-6 .[3][6]
Core Properties and Specifications
A clear understanding of the physicochemical properties of PX-478 is essential for its effective application in research.
| Property | Value | Source |
| CAS Number (Free Base) | 685847-78-3 | [5] |
| CAS Number (HCl Salt) | 685898-44-6 | [3] |
| Molecular Formula (Free Base) | C13H18Cl2N2O3 | [5] |
| Molecular Weight (Free Base) | 321.20 g/mol | [5] |
| Molecular Formula (HCl Salt) | C13H20Cl4N2O3 | [3] |
| Molecular Weight (HCl Salt) | 394.11 g/mol | [3] |
| IUPAC Name (Free Base) | (S)-4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)aniline oxide | [5] |
| Synonyms | PX 478, S-2-amino-3-[4'-N,N,-bis(2-chloroethyl)amino]phenyl propanoic acid N-oxide dihydrochloride | [5][7] |
| Solubility (HCl Salt) | DMSO: 62.3 mg/mL, Water: 78.5 mg/mL, Ethanol: 42.7 mg/mL, DMF: 30.0 mg/mL | [3] |
Mechanism of Action: Multi-Level Inhibition of HIF-1α
PX-478 exerts its antitumor effects primarily through the comprehensive inhibition of HIF-1α.[8] Its mechanism is multifaceted and acts at several levels of HIF-1α regulation, independent of the von Hippel-Lindau (VHL) and p53 tumor suppressor pathways.[8][9]
Under normoxic conditions, HIF-1α is hydroxylated and targeted for proteasomal degradation by the VHL E3 ubiquitin ligase.[10] In hypoxic tumor environments, this degradation is inhibited, leading to HIF-1α accumulation and the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[10][11]
PX-478 disrupts this pathway by:
-
Inhibiting HIF-1α Expression: It has been shown to decrease the levels of HIF-1α mRNA.[8]
-
Suppressing HIF-1α Translation: PX-478 inhibits the synthesis of the HIF-1α protein.[12]
-
Inhibiting HIF-1α Deubiquitination: The compound promotes the accumulation of polyubiquitinated HIF-1α, marking it for degradation.[7][8]
This multi-pronged attack leads to a significant reduction in HIF-1α protein levels and the subsequent downregulation of its target genes, such as VEGF and GLUT-1.[3][4]
Caption: Mechanism of PX-478 action on the HIF-1α signaling pathway.
Experimental Protocols
In Vitro Cell-Based Assays
The following is a generalized protocol for assessing the in vitro activity of PX-478.
1. Preparation of Stock Solutions:
-
PX-478 dihydrochloride is highly water-soluble.[3] For long-term storage, a stock solution can be prepared in a pH 4.0 buffer.[3]
-
Alternatively, stock solutions can be made in DMSO (up to 62.3 mg/mL) or ethanol (up to 42.7 mg/mL).[3][13]
-
Store stock solutions at -20°C. Aqueous solutions are not recommended for storage for more than one day.[13]
2. Cell Culture and Treatment:
-
Culture cancer cells of interest in their recommended media.
-
Plate cells at a suitable density for the intended assay (e.g., cytotoxicity, western blotting).
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of PX-478 in the cell culture medium from the stock solution.
-
Replace the existing medium with the PX-478-containing medium.
-
Incubate cells for the desired time period (e.g., 16-72 hours) under normoxic (21% O2) or hypoxic (e.g., 1% O2) conditions.[12][14]
3. Assessment of Cytotoxicity (MTT Assay):
-
After the incubation period, add MTT reagent to each well and incubate according to the manufacturer's protocol.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
Calculate the IC50 value, which is the concentration of PX-478 that inhibits cell growth by 50%.
IC50 Values for HIF-1α Inhibition in Various Cancer Cell Lines:
-
PC-3 (prostate): 3.9 ± 2.0 µM[12]
-
MCF-7 (breast): 4.0 ± 2.0 µM[12]
-
Panc-1 (pancreatic): 10.1 ± 1.9 µM[12]
-
HT-29 (colon): 19.4 ± 5.0 µM[12]
4. Western Blot Analysis for HIF-1α Inhibition:
-
Lyse the treated cells and extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody against HIF-1α.
-
Use a suitable secondary antibody and a chemiluminescent substrate for detection.
-
A loading control (e.g., β-actin) should be used to ensure equal protein loading.
Caption: A typical experimental workflow for in vitro evaluation of PX-478.
In Vivo Animal Studies
PX-478 is orally active and has demonstrated efficacy in various human tumor xenograft models.[3][4]
1. Formulation and Dosing:
-
PX-478 can be formulated in a suitable vehicle for oral gavage or intravenous administration. For IV administration, a neutral, isotonic buffered solution has been used.[3]
-
Dosing regimens will vary depending on the tumor model and study objectives. In murine models, doses have been administered to achieve tumor regression and growth delays.[3]
2. Tumor Xenograft Models:
-
Implant human cancer cells (e.g., HT-29, PC-3) subcutaneously into immunocompromised mice.
-
Allow tumors to establish to a palpable size (e.g., 0.15–0.40 cm³).[4]
-
Randomize animals into control and treatment groups.
-
Administer PX-478 according to the predetermined schedule.
3. Efficacy Evaluation:
-
Monitor tumor volume regularly using caliper measurements.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blotting for HIF-1α and its target genes).
-
PX-478 has been shown to induce apoptosis in tumor xenografts, which can be assessed by techniques such as TUNEL staining.[4]
4. Combination Therapies:
-
PX-478 has been shown to enhance the antitumor effects of chemotherapy agents like gemcitabine and to act as a radiosensitizer.[4][15]
-
For combination studies, PX-478 can be administered before, during, or after the other treatment modality.
Conclusion
PX-478 is a well-characterized and potent inhibitor of HIF-1α with a multi-level mechanism of action. Its oral bioavailability and demonstrated preclinical efficacy make it an invaluable tool for investigating the role of hypoxia in cancer and for the development of novel anticancer therapies. This guide provides a foundational understanding of PX-478 and practical protocols to aid researchers in its effective application.
References
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Nagao, A., Kobayashi, M., Sutoh, M., et al. (2019). An Overview of the Recent Development of Anticancer Agents Targeting the HIF-1 Transcription Factor. Molecules, 24(22), 4087. Available at: [Link]
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Definition of HIF-1alpha inhibitor PX-478. NCI Drug Dictionary. National Cancer Institute. Available at: [Link]
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Zhao, T., Ren, H., Jia, L., et al. (2015). Inhibition of HIF-1α by PX-478 enhances the anti-tumor effect of gemcitabine by inducing immunogenic cell death in pancreatic ductal adenocarcinoma. Oncotarget, 6(4), 2250–2262. Available at: [Link]
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Palayoor, S. T., Mitchell, J. B., Cerna, D., et al. (2008). PX-478, an inhibitor of hypoxia-inducible factor-1α, enhances radiosensitivity of prostate carcinoma cells. International Journal of Cancer, 123(10), 2430–2437. Available at: [Link]
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Li, D., Zhang, H., Song, Y., et al. (2024). PX-478 induces apoptosis in acute myeloid leukemia under hypoxia by inhibiting the PI3K/AKT/mTOR pathway through downregulation of GBE1. Biochemical Pharmacology, 220, 116620. Available at: [Link]
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Koh, M. Y., Spivak-Kroizman, T., Venturini, S., et al. (2008). Molecular mechanisms for the activity of PX-478, an antitumor inhibitor of the hypoxia-inducible factor-1α. Molecular Cancer Therapeutics, 7(1), 90-100. Available at: [Link]
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Hashemi, S. M., Zare, A., Mohammadi, M., et al. (2024). PX-478, an HIF-1α inhibitor, impairs mesoCAR T cell antitumor function in cervical cancer. Frontiers in Immunology, 15, 1349805. Available at: [Link]
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Koh, M. Y., Spivak-Kroizman, T., Venturini, S., et al. (2008). Molecular mechanisms for the activity of PX-478, an antitumor inhibitor of the hypoxia-inducible factor-1alpha. Molecular Cancer Therapeutics, 7(1), 90-100. Available at: [Link]
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Masoud, G. N., & Li, W. (2015). HIF-1α pathway: role, regulation and intervention for cancer therapy. Acta Pharmaceutica Sinica B, 5(5), 378–389. Available at: [Link]
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HIF1A. Wikipedia. Available at: [Link]
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Results from a phase I, dose-escalation study of PX-478, an orally available inhibitor of HIF-1α. ResearchGate. Available at: [Link]
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Semenza, G. L. (2007). Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia. Journal of the American College of Cardiology, 50(17), 1657-1661. Available at: [Link]
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